REACTION_CXSMILES
|
[CH:1]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[OH:12])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BrH:13].CS(C)=O>C(O)(=O)C.O>[Br:13][C:10]1[CH:9]=[CH:8][C:7]([OH:12])=[C:6]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)[CH:11]=1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
50.45 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
31.6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NaHCO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove gasses
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to produce an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (0-10% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)O)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |